2-bromo-N-phenylaniline
Overview
Description
2-bromo-N-phenylaniline is a brominated aniline derivative, which is a compound of significant interest in various fields of chemistry due to its potential applications in material science, pharmaceuticals, and as an intermediate in organic synthesis. The presence of the bromine atom on the aromatic ring makes it a versatile compound for further chemical modifications.
Synthesis Analysis
The synthesis of brominated aniline derivatives can be achieved through various methods. For instance, the synthesis of oligo(N-phenyl-m-aniline)s with bromine substituents was accomplished using a one-pot procedure from nonbrominated oligomers and benzyltrimethylammonium tribromide, indicating a method that could potentially be adapted for the synthesis of 2-bromo-N-phenylaniline . Additionally, the synthesis of related compounds, such as N-phenylamides of brominated nicotinic acids, was performed by treating acid chlorides with substituted anilines, which could be a relevant method for synthesizing 2-bromo-N-phenylaniline .
Molecular Structure Analysis
The molecular structure of brominated aniline derivatives is characterized by the presence of a bromine atom on the aromatic ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of a related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, was determined to belong to the monoclinic system, which could suggest similar structural characteristics for 2-bromo-N-phenylaniline . The X-ray crystallographic analysis of oligo(N-phenyl-m-aniline)s also revealed a U-shaped structure, suggesting that the molecular structure of brominated anilines can adopt helical structures .
Chemical Reactions Analysis
Brominated aniline derivatives can undergo various chemical reactions due to the presence of the bromine atom, which acts as a good leaving group. For instance, the oligo(N-phenyl-m-aniline)s were found to be oxidizable into dications with triplet spin-multiplicity, demonstrating the redox-active nature of these compounds . The reactivity of brominated anilines in cyclopalladation reactions was also demonstrated, where palladium(II) acetate was used to prepare cyclopalladated dimers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N-phenylaniline can be inferred from related compounds. The redox properties of brominated oligo(N-phenyl-m-aniline)s were investigated using UV-vis and EPR measurements, confirming their ability to be oxidized . The solid-state structures of antipyrine derivatives were analyzed through Hirshfeld surface analysis and DFT calculations, which could provide insights into the intermolecular interactions and stability of 2-bromo-N-phenylaniline . Furthermore, the antimicrobial activities of N-phenyl-6-hydroxy-3-bromo-4-arylazoquinolin-2-ones suggest that brominated aniline derivatives may also exhibit biological activities .
Scientific Research Applications
Metabolism and Biochemical Studies
- In Vivo Metabolism Studies : The compound 2-bromo-N-phenylaniline and its derivatives have been studied for their metabolic pathways in various species. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a derivative, was studied in rats, identifying multiple metabolites and suggesting the presence of different metabolic pathways (Kanamori et al., 2002). Similarly, 19F-NMR and HPLC-NMR-MS techniques were used to investigate the metabolism of 2-bromo-4-trifluoromethylaniline, a related compound, in rats (Scarfe et al., 1998).
Chemical Synthesis and Catalysis
- Synthesis of Sulfonyl-N-phenylaniline Derivatives : Research in 2021 described a new methodology for synthesizing sulfonyl-N-phenylaniline derivatives. This process involved the trapping of bromo-sulfone derivatives generated from N-tosylhydrazones (NTHs) with amines and was successful for a wide range of NTHs and amines (Zhang et al., 2021).
Pharmaceutical and Medical Research
- Active Site Identification in Enzymes : Bromoacetophenone, a related compound, was used as an affinity reagent to identify an active site in human liver aldehyde dehydrogenase, marking an important step in understanding enzyme function (Abriola et al., 1987).
Materials Science and Organic Chemistry
Synthesis of Novel Compounds for Antimicrobial Activity : New indole-based hybrid oxadiazole scaffolds with N-substituted acetamides were synthesized, using 2-bromo-N-phenyl/arylacetamides. These compounds were evaluated for their antidiabetic potential and exhibited significant inhibition potential, opening new avenues in the development of antidiabetic agents (Nazir et al., 2018).
Preparation of Novel Ligands for Asymmetric Catalysis : A new class of tridentate bis(oxazoline) ligands, where an N-phenylaniline unit links two oxazoline rings, was prepared. The synthesis included a Hartwig-Buchwald type Pd-catalyzed aryl amination, showcasing the application of 2-bromo-N-phenylaniline derivatives in the field of catalysis and ligand design (McManus & Guiry, 2002).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWAHYRHUWAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423762 | |
Record name | 2-Bromodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-phenylaniline | |
CAS RN |
61613-22-7 | |
Record name | 2-Bromodiphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-N-phenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.